molecular formula C20H19N3O5 B11050659 1-(furan-2-ylmethyl)-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(furan-2-ylmethyl)-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11050659
M. Wt: 381.4 g/mol
InChI Key: TZWJAOQXEXULFP-UHFFFAOYSA-N
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Description

1-(2-FURYLMETHYL)-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a methoxy group, and a benzodioxin moiety, making it an interesting subject for research in chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(2-FURYLMETHYL)-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the subsequent attachment of the furan and benzodioxin groups. The synthetic route typically involves:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the furan ring: This step may involve a Friedel-Crafts alkylation reaction.

    Introduction of the benzodioxin moiety: This can be done through a series of substitution reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2-FURYLMETHYL)-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-FURYLMETHYL)-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-FURYLMETHYL)-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(2-FURYLMETHYL)-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H19N3O5/c1-25-16-7-12(8-17-19(16)28-6-5-27-17)14-9-18(24)22-20-15(14)10-21-23(20)11-13-3-2-4-26-13/h2-4,7-8,10,14H,5-6,9,11H2,1H3,(H,22,24)

InChI Key

TZWJAOQXEXULFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C3CC(=O)NC4=C3C=NN4CC5=CC=CO5

Origin of Product

United States

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